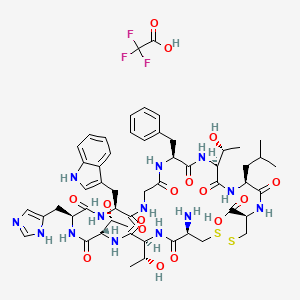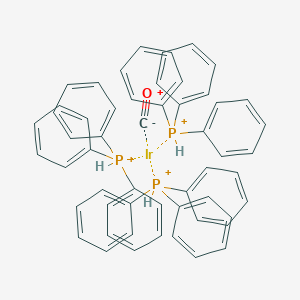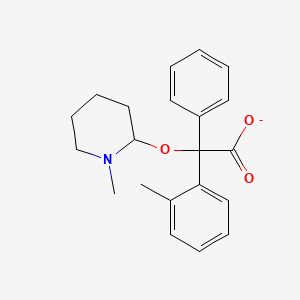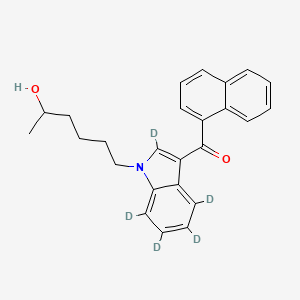
H-Cys-Thr-Thr-His-Trp-Gly-Phe-Thr-Leu-Cys-OH, (Disulfide bond)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound H-Cys-Thr-Thr-His-Trp-Gly-Phe-Thr-Leu-Cys-OH (Disulfide bond) is a cyclic peptide inhibitor known for its ability to inhibit matrix metalloproteinases, specifically MMP-2 and MMP-9 . These enzymes are involved in the degradation of the extracellular matrix, which plays a crucial role in various physiological and pathological processes, including tumor growth, migration, invasion, and metastasis .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The compound is typically synthesized using solid-phase peptide synthesis (SPPS). This method involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin . The disulfide bond formation between the cysteine residues is achieved through oxidation, often using reagents like iodine or air oxidation .
Industrial Production Methods: Industrial production of this peptide involves large-scale SPPS, followed by purification using high-performance liquid chromatography (HPLC) to achieve the desired purity levels . The final product is lyophilized to obtain a stable, dry powder .
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The formation of the disulfide bond between the cysteine residues is a key oxidation reaction.
Common Reagents and Conditions:
Oxidation: Iodine, air oxidation.
Reduction: Dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP).
Major Products:
Oxidation: Formation of the cyclic peptide with a disulfide bond.
Reduction: Linear peptide with free thiol groups.
Applications De Recherche Scientifique
Chemistry: The compound is used as a model peptide to study disulfide bond formation and stability .
Biology: It serves as an inhibitor of matrix metalloproteinases, making it valuable in research related to cancer metastasis and tissue remodeling .
Medicine: The peptide is explored for its potential therapeutic applications in inhibiting tumor growth and invasion .
Industry: It is used in the development of diagnostic tools and imaging agents for detecting MMP activity in various diseases .
Mécanisme D'action
The compound exerts its effects by specifically inhibiting the activity of matrix metalloproteinases MMP-2 and MMP-9 . These enzymes are involved in the degradation of the extracellular matrix, which is crucial for tumor invasion and metastasis . By binding to the active site of these enzymes, the peptide prevents them from cleaving their substrates, thereby inhibiting their activity .
Comparaison Avec Des Composés Similaires
CRRHWGFEFC: Another cyclic peptide targeting MMP-2 and MMP-9.
GACLRSGRGCGA: A control peptide with negligible inhibitory effect on MMPs.
Uniqueness: The compound H-Cys-Thr-Thr-His-Trp-Gly-Phe-Thr-Leu-Cys-OH is unique due to its specific inhibition of MMP-2 and MMP-9, with minimal or no effect on other MMP family members . This specificity makes it a valuable tool in research and potential therapeutic applications .
Propriétés
Formule moléculaire |
C54H72F3N13O16S2 |
|---|---|
Poids moléculaire |
1280.4 g/mol |
Nom IUPAC |
(4R,7S,10S,13S,19S,22S,25S,28S,31R)-31-amino-13-benzyl-10,25,28-tris[(1R)-1-hydroxyethyl]-22-(1H-imidazol-5-ylmethyl)-19-(1H-indol-3-ylmethyl)-7-(2-methylpropyl)-6,9,12,15,18,21,24,27,30-nonaoxo-1,2-dithia-5,8,11,14,17,20,23,26,29-nonazacyclodotriacontane-4-carboxylic acid;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C52H71N13O14S2.C2HF3O2/c1-25(2)15-35-46(72)62-39(52(78)79)23-81-80-22-33(53)44(70)63-43(28(5)68)51(77)65-42(27(4)67)50(76)61-38(18-31-20-54-24-57-31)47(73)59-37(17-30-19-55-34-14-10-9-13-32(30)34)45(71)56-21-40(69)58-36(16-29-11-7-6-8-12-29)48(74)64-41(26(3)66)49(75)60-35;3-2(4,5)1(6)7/h6-14,19-20,24-28,33,35-39,41-43,55,66-68H,15-18,21-23,53H2,1-5H3,(H,54,57)(H,56,71)(H,58,69)(H,59,73)(H,60,75)(H,61,76)(H,62,72)(H,63,70)(H,64,74)(H,65,77)(H,78,79);(H,6,7)/t26-,27-,28-,33+,35+,36+,37+,38+,39+,41+,42+,43+;/m1./s1 |
Clé InChI |
PXPYGRPAJWZFSK-RWTIKVRNSA-N |
SMILES isomérique |
C[C@H]([C@H]1C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)NCC(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@@H](C(=O)N1)N)C(=O)O)CC(C)C)[C@@H](C)O)CC2=CC=CC=C2)CC3=CNC4=CC=CC=C43)CC5=CN=CN5)[C@@H](C)O)O.C(=O)(C(F)(F)F)O |
SMILES canonique |
CC(C)CC1C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)N1)C(C)O)CC2=CC=CC=C2)CC3=CNC4=CC=CC=C43)CC5=CN=CN5)C(C)O)C(C)O)N)C(=O)O.C(=O)(C(F)(F)F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![disodium;5-[[[(1S)-1-(4-bromophenyl)ethyl]amino]-phosphonatomethyl]quinoxaline-2,3-dione;hydrate](/img/structure/B12350648.png)



![isobutyl[(1-isopropyl-1H-pyrazol-3-yl)methyl]amine](/img/structure/B12350692.png)
![3-[[(2R,3R,4R,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-(2,4-dioxo-1,3-diazinan-1-yl)-4-methoxyoxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B12350699.png)
![(5E)-5-[[6-oxo-5-(6-piperazin-1-ylpyridin-3-yl)piperidin-3-yl]methylidene]-1,3-thiazolidine-2,4-dione;hydrochloride](/img/structure/B12350705.png)

![disodium;[(2R,3S,5R)-3-hydroxy-5-(2-imino-6-oxo-5H-purin-9-yl)oxolan-2-yl]methyl phosphate](/img/structure/B12350716.png)





